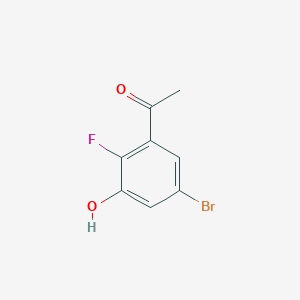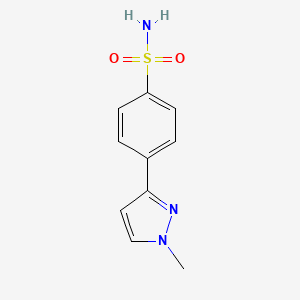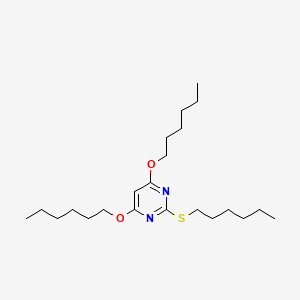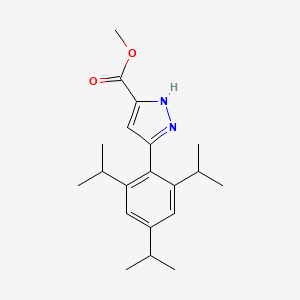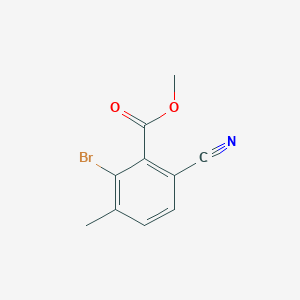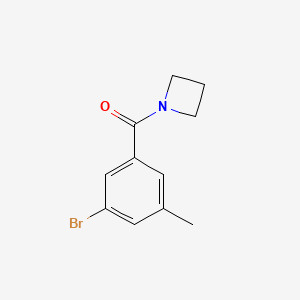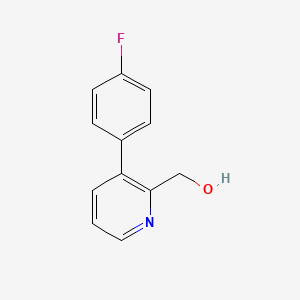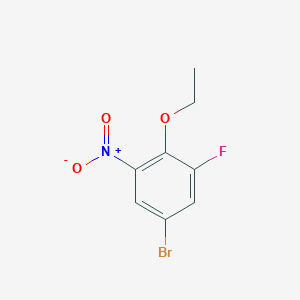
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene
Vue d'ensemble
Description
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond. The compound contains a bromo, ethoxy, fluoro, and nitro group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is determined by the arrangement of atoms and their bonds. The compound contains a benzene ring, which is a six-membered ring with alternating double and single bonds. Attached to this ring are the bromo, ethoxy, fluoro, and nitro groups .Applications De Recherche Scientifique
Synthesis of Radiotracers
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiotracing for neuroimaging. This synthesis involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with 2β-carbomethoxy-3β-(4-iodophenyl)-nortropane to yield [18F]FP-β-CIT. This compound is purified and formulated into an isotonic, pyrogen-free, and sterile solution for use in PET imaging, providing insights into neurological conditions (Klok et al., 2006).
Molecular Ordering and Phase Transition
The compound has also been investigated for its role in understanding molecular ordering and phase transitions in smectogenic compounds. Comparative statistical analyses have been performed using quantum mechanics and intermolecular forces to evaluate the molecular ordering of smectogenic compounds, including derivatives similar to 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene, in dielectric mediums at phase transition temperatures. These studies provide insights into the molecular interactions and configurations that occur during phase transitions, contributing to the broader understanding of material science and liquid crystal technologies (Ojha, 2005).
Polymer Solar Cells Enhancement
Research has also explored the use of related nitrobenzene derivatives in polymer solar cells. Specifically, the addition of 1-Bromo-4-Nitrobenzene (a compound with structural similarities to 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene) to the active layer of polymer solar cells has been shown to improve device performance. The inclusion of this compound reduces excitonic recombination and enhances excitonic dissociation at the donor–acceptor interface, leading to a significant improvement in power conversion efficiency. This research highlights the potential of nitrobenzene derivatives in optimizing the electron transfer processes in solar cell technologies (Fu et al., 2015).
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



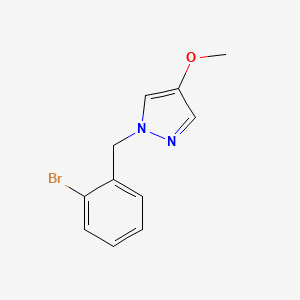

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)

